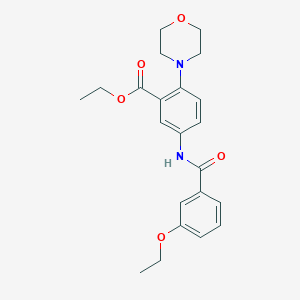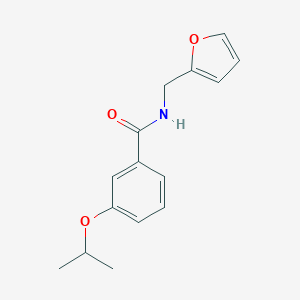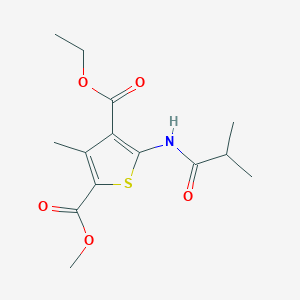
ETHYL 5-(3-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(3-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxybenzoyl group, a morpholinyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Ethoxybenzoyl Intermediate: The initial step involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form 3-ethoxybenzoyl chloride.
Amidation Reaction: The 3-ethoxybenzoyl chloride is then reacted with 2-amino-5-ethylbenzoate in the presence of a base such as triethylamine to form the desired amide intermediate.
Morpholinyl Substitution: The final step involves the substitution of the amide intermediate with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(3-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
ETHYL 5-(3-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(3-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
ETHYL 5-(3-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate: Similar structure but with a different position of the ethoxy group.
Ethyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 5-[(3-butoxybenzoyl)amino]-2-(4-morpholinyl)benzoate: Similar structure but with a butoxy group instead of an ethoxy group.
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 5-[(3-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H26N2O5/c1-3-28-18-7-5-6-16(14-18)21(25)23-17-8-9-20(24-10-12-27-13-11-24)19(15-17)22(26)29-4-2/h5-9,14-15H,3-4,10-13H2,1-2H3,(H,23,25) |
InChI Key |
GXPBJJZDGWMELV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isobutoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250778.png)

![4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B250782.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B250783.png)
![3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250785.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250787.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B250789.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B250790.png)
![4-cyano-2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250793.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide](/img/structure/B250794.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B250797.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250798.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250799.png)
